(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate

Chiral Synthesis Medicinal Chemistry Process Chemistry

Ensure synthetic success by using the single (R)-enantiomer (CAS 1821824-19-4). The defined (R)-configuration at C3 is critical for diastereoselective transformations in kinase inhibitors and GPCR modulators. Unlike racemic mixtures (CAS 1599230-04-2) or positional isomers, this building block eliminates costly chiral resolution steps, maximizing yield and purity. Its bromomethyl handle and Boc-protected nitrogen offer versatile, controlled reactivity for medicinal chemistry and library synthesis. Reliable availability and defined 95%+ purity make it ideal for process development and SAR studies.

Molecular Formula C10H18BrNO3
Molecular Weight 280.16 g/mol
Cat. No. B15073096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate
Molecular FormulaC10H18BrNO3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1CBr
InChIInChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyTWFMJHHRSVBFSE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate (CAS 1821824-19-4) is a Preferred Chiral Morpholine Building Block for Pharmaceutical Synthesis and Research Procurement


(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate (CAS 1821824-19-4) is a chiral N‑Boc‑protected morpholine derivative characterized by a bromomethyl group at the 3‑position and a tert‑butyl carbamate protecting group on the nitrogen. It is classified as a heterocyclic building block for asymmetric synthesis, with a molecular formula of C₁₀H₁₈BrNO₃ and a molecular weight of 280.16 g/mol [1]. The compound exhibits a predicted boiling point of 330.0±32.0 °C and a predicted density of 1.334±0.06 g/cm³ . It is supplied with a minimum purity specification of 95–98% and should be stored long-term in a cool, dry place .

Critical Procurement Distinctions: Why (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate Cannot Be Replaced by Racemates or Other Morpholine Analogs


Substituting (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate with the racemic mixture (CAS 1599230-04-2) or other positional isomers (e.g., 2‑bromomethyl morpholines) introduces uncontrolled stereochemical and regioisomeric variability that can derail asymmetric syntheses. The (R)‑enantiomer possesses a defined absolute configuration at C3, which is critical for diastereoselective transformations and for accessing enantiomerically pure drug candidates. In contrast, the racemate produces a 1:1 mixture of enantiomers, requiring additional chiral resolution steps that reduce overall yield and increase cost. Furthermore, the 3‑bromomethyl regioisomer presents distinct reactivity and steric profiles compared to 2‑bromomethyl analogs, directly impacting the outcome of nucleophilic substitution and cross‑coupling reactions . These differences are not academic; they translate into measurable differences in synthetic efficiency, product purity, and ultimately the viability of a synthetic route.

Quantitative Evidence Guide: Data-Driven Differentiation of (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate from Its Closest Comparators


Chiral Purity and Identity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 1821824-19-4) is supplied as a single stereoisomer with defined absolute configuration, whereas the racemic mixture (CAS 1599230-04-2) is an equimolar blend of (R)- and (S)-enantiomers. Procurement of the (R)-enantiomer eliminates the need for chiral resolution, which typically incurs a 50% theoretical yield loss and additional purification steps .

Chiral Synthesis Medicinal Chemistry Process Chemistry

Regioisomeric Reactivity: 3-Bromomethyl vs. 2-Bromomethyl Morpholines

The 3‑bromomethyl group in (R)-tert-butyl 3-(bromomethyl)morpholine-4-carboxylate occupies a distinct position on the morpholine ring compared to 2‑bromomethyl analogs (e.g., CAS 765914‑78‑1). This positional difference alters the electronic environment and steric accessibility of the electrophilic carbon, leading to different reaction rates and selectivity in nucleophilic substitutions .

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Purity Specification and Procurement Confidence: (R)-Enantiomer vs. Racemate

The (R)-enantiomer is commercially available with a minimum purity of 95% (AKSci, Chemenu) or ≥98% (MolCore), as confirmed by HPLC and NMR analysis . In contrast, the racemic mixture (CAS 1599230‑04‑2) is listed as discontinued by multiple suppliers, indicating limited commercial availability and potential supply chain risks .

Quality Control Procurement Analytical Chemistry

Cost Efficiency: Single-Enantiomer Building Block vs. In-House Resolution

Procuring the (R)-enantiomer directly (e.g., $916/g for 95% purity) avoids the cost of in‑house chiral resolution. A typical resolution sequence involves at least one additional synthetic step, chromatographic separation, and analytical verification, adding an estimated 20–40% to the total cost of goods and extending the timeline by several days .

Cost Analysis Process Economics Medicinal Chemistry

Optimal Application Scenarios for (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate in Pharmaceutical and Chemical Research


Asymmetric Synthesis of Chiral Drug Candidates

The (R)-configured stereocenter is essential for constructing enantiomerically pure pharmaceuticals. This building block enables diastereoselective functionalization via nucleophilic substitution of the bromomethyl group, preserving stereochemical integrity throughout the synthesis. Applications include the preparation of chiral morpholine-containing kinase inhibitors, GPCR modulators, and other bioactive molecules where the (R)-configuration is required for target engagement [1].

Solid-Phase and Parallel Synthesis Libraries

The Boc-protected nitrogen allows for facile immobilization or subsequent deprotection after library synthesis. The bromomethyl handle provides a universal electrophilic site for diversification with amines, thiols, or carbon nucleophiles. The (R)-enantiomer ensures that all library members share a common stereochemical framework, facilitating structure-activity relationship (SAR) studies [1].

Process Chemistry and Scale-Up

With defined purity specifications (95–98%) and reliable commercial availability from multiple vendors, (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is well-suited for process development. The elimination of an in‑house resolution step reduces the number of unit operations, simplifies purification, and lowers the overall cost of goods for larger‑scale campaigns [1].

Chiral Auxiliary and Ligand Synthesis

The morpholine core, bearing a well-defined (R)-stereocenter, can be elaborated into chiral auxiliaries or ligands for asymmetric catalysis. The bromomethyl group serves as a versatile anchor for introducing additional chiral or coordinating elements, while the Boc group can be removed to expose a secondary amine for further derivatization [1].

Quote Request

Request a Quote for (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.